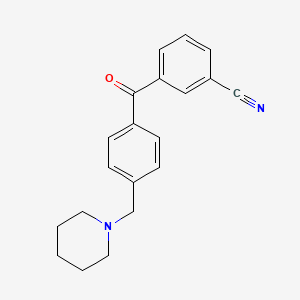

3-Cyano-4'-piperidinomethyl benzophenone

Descripción

Significance of the Benzophenone (B1666685) Scaffold in Modern Organic Chemistry

The benzophenone scaffold is a ubiquitous and versatile structure in modern organic chemistry. nih.govrsc.org Its diaryl ketone framework is found in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.orgrsc.org This has established the benzophenone motif as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Beyond its medicinal importance, the benzophenone core serves as a valuable building block in organic synthesis. The carbonyl group can participate in a variety of chemical transformations, and the aromatic rings can be readily functionalized. nih.gov One of the most prominent industrial applications of benzophenones is as photoinitiators in UV-curing processes for inks, coatings, and adhesives. rsc.orgconsensus.app Upon exposure to UV light, the benzophenone molecule can abstract a hydrogen atom from a synergistic molecule, generating free radicals that initiate polymerization.

Overview of Cyano- and Piperidinomethyl-Substituted Benzophenones in Academic Inquiry

The introduction of cyano (-CN) and piperidinomethyl (-CH₂-N(CH₂)₅) groups onto the benzophenone scaffold has been a strategy employed by researchers to modulate the properties of the parent molecule for specific applications.

The cyano group is a strong electron-withdrawing group and a versatile synthetic handle. nih.gov Its presence can significantly influence the electronic properties of the benzophenone system, which can be advantageous in the design of materials with specific optical or electronic characteristics. In medicinal chemistry, the cyano group is often incorporated into drug candidates to enhance binding affinity to biological targets, improve metabolic stability, or act as a key pharmacophore. nih.gov For instance, cyano-substituted moieties have been identified as important for the anticancer activity of various bioactive molecules.

The piperidinomethyl group , on the other hand, is a common substituent in medicinal chemistry used to enhance the solubility and bioavailability of drug candidates. The basic nitrogen atom of the piperidine (B6355638) ring can be protonated at physiological pH, forming a water-soluble salt. This group can also participate in hydrogen bonding and other non-covalent interactions with biological targets. The piperidine moiety itself is a structural feature in many approved drugs and is known to be a valuable component for achieving desired pharmacological profiles.

While extensive research exists on benzophenones with either cyano or piperidinomethyl substituents, the specific combination of both on the same benzophenone scaffold, as in 3-Cyano-4'-piperidinomethyl benzophenone, is less documented in publicly available literature, suggesting it is a more niche area of investigation.

Research Imperatives and Emerging Areas for this compound

Given the known functionalities of its constituent parts, research into this compound is likely driven by several key imperatives, primarily within the realms of medicinal chemistry and materials science.

Medicinal Chemistry: An emerging area of interest is the exploration of this compound's potential as a therapeutic agent. Based on the known biological activities of other substituted benzophenones, this molecule could be investigated for:

Anticancer Activity: The presence of both a cyano group and a benzophenone core, both of which are found in various anticancer compounds, makes this an area of logical inquiry. nih.govrsc.org

Anti-inflammatory Properties: Substituted benzophenones have shown promise as anti-inflammatory agents, and the specific substitution pattern of this compound may offer a novel pharmacological profile. nih.gov

Neurological Applications: The piperidine moiety is present in numerous centrally acting drugs, suggesting that this compound could be explored for its potential to interact with targets in the central nervous system.

Materials Science: In the field of materials science, the unique combination of an electron-withdrawing cyano group and a flexible piperidinomethyl group could lead to the development of novel:

Photoinitiators: The benzophenone core is a known photoinitiator, and the substituents could modulate its photochemical properties, potentially leading to more efficient or specialized photoinitiating systems.

Functional Polymers: The compound could be used as a monomer or a functional additive in the synthesis of polymers with tailored optical, electronic, or thermal properties.

The lack of extensive published research on this compound suggests that it represents a frontier in the exploration of substituted benzophenones, with ample opportunities for novel discoveries in both fundamental and applied chemical sciences. Further investigation into its synthesis, characterization, and application is warranted to fully elucidate its potential.

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-17-5-4-6-19(13-17)20(23)18-9-7-16(8-10-18)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBVFMLUKQBXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642679 | |

| Record name | 3-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-08-9 | |

| Record name | 3-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 4 Piperidinomethyl Benzophenone and Analogues

General Synthetic Strategies for Benzophenone (B1666685) Derivatives

Benzophenone and its derivatives are key structural motifs in many organic compounds. Their synthesis is well-established, with several reliable methods available to chemists.

Core Benzophenone Synthesis via Acylation Approaches

The most prevalent method for constructing the benzophenone skeleton is the Friedel-Crafts acylation. vedantu.compearson.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comoregonstate.edu For the synthesis of a substituted benzophenone, this would involve reacting a substituted benzene (B151609) derivative with a substituted benzoyl chloride. pearson.commdpi.com

The general reaction is as follows:

Ar-H + Ar'-COCl --(AlCl₃)--> Ar-CO-Ar' + HCl

The reaction proceeds through the formation of an acylium ion (Ar'-CO⁺), which then attacks the electron-rich aromatic ring of the other reactant. vedantu.com The choice of solvent is crucial, with common options including dichloromethane (B109758) or carbon disulfide. mdpi.com While effective, the Friedel-Crafts acylation can sometimes lead to mixtures of isomers, particularly when dealing with substituted benzenes. oregonstate.edu

Introduction of Substituents: Aminomethylation and Cyano Functionalization

The introduction of specific functional groups onto the benzophenone core is a critical aspect of synthesizing complex derivatives like 3-Cyano-4'-piperidinomethyl benzophenone.

Aminomethylation: The introduction of an aminomethyl group, such as the piperidinomethyl moiety, is often achieved through the Mannich reaction. wikipedia.orgbyjus.comlibretexts.org This three-component condensation reaction involves an active hydrogen-containing compound (like a ketone with an α-hydrogen), formaldehyde, and a primary or secondary amine (in this case, piperidine). nih.govchemistrysteps.com The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile. wikipedia.orglibretexts.org The Mannich reaction is a powerful tool for introducing β-amino carbonyl compounds. byjus.com

Cyano Functionalization: The cyano group can be introduced onto an aromatic ring through several methods. The Sandmeyer reaction is a classic approach that involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding nitrile. numberanalytics.comwikipedia.orgbyjus.com This method is versatile and widely used for introducing a variety of functional groups onto an aromatic ring. numberanalytics.comwikipedia.org

Specific Reaction Pathways for this compound

A plausible synthetic route for this compound would involve a convergent approach, where the two substituted phenyl rings are prepared and then coupled to form the benzophenone core, followed by final modifications.

Precursor Synthesis and Intermediate Derivatization

A logical approach would begin with the synthesis of appropriately substituted precursors. For instance, one could start with 3-bromobenzonitrile (B1265711) and 4-methylbenzoic acid. The 4-methylbenzoic acid can be converted to its corresponding acyl chloride, 4-methylbenzoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂).

The Friedel-Crafts acylation of 3-bromobenzonitrile with 4-methylbenzoyl chloride would then yield 3-bromo-4'-methylbenzophenone. This intermediate possesses the core benzophenone structure with handles for the subsequent introduction of the desired functional groups.

Formation of the Piperidinomethyl Moiety

The 4'-methyl group on the benzophenone intermediate can be converted to the piperidinomethyl group. This can be achieved through a two-step process. First, the methyl group is brominated using a radical initiator like N-bromosuccinimide (NBS) to form 4'-(bromomethyl)-3-cyanobenzophenone.

Subsequently, this benzylic bromide can undergo nucleophilic substitution with piperidine (B6355638) to yield the desired this compound.

Alternatively, if starting with a precursor that already contains a piperidinomethyl group, such as (4-(piperidin-1-ylmethyl)phenyl)methanol, this could be oxidized to the corresponding aldehyde and then used in a reaction with a Grignard reagent derived from 3-bromobenzonitrile, followed by oxidation to the ketone.

Incorporation of the Cyano Group

If the synthesis starts with a precursor like 3-bromobenzophenone, the cyano group can be introduced in a later step. The Rosenmund-von Braun reaction would be a suitable choice, where 3-bromo-4'-piperidinomethyl benzophenone is heated with copper(I) cyanide to yield the final product. wikipedia.orgsynarchive.com

Alternatively, if starting with 3-aminobenzophenone, a Sandmeyer reaction could be employed. wikipedia.orgbyjus.com The amino group would be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and then treated with copper(I) cyanide. masterorganicchemistry.comorganic-chemistry.org

Advanced Synthetic Techniques and Optimization

Cross-Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly valuable for constructing the biaryl ketone core of benzophenone derivatives. semanticscholar.org Reactions like the Suzuki-Miyaura, Negishi, and Sonogashira couplings provide versatile and efficient pathways for forming the carbon-carbon bonds that define the benzophenone scaffold. semanticscholar.orgscielo.br

For instance, the Suzuki-Miyaura coupling can be employed to connect an arylboronic acid with an aryl halide, a method that has been successfully used in the synthesis of various substituted benzophenones. semanticscholar.orgmdpi.com This reaction is favored for its mild conditions and the commercial availability of a wide array of boronic acids and aryl halides, allowing for the introduction of diverse substituents onto the benzophenone structure. icmpp.ro The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. scielo.br

Below is an interactive table summarizing various palladium-catalyzed cross-coupling reactions applicable to benzophenone synthesis.

Reductive Amination and Nucleophilic Substitution Methodologies

Reductive amination is a powerful and widely used method for the synthesis of amines, making it highly relevant for the introduction of the piperidinomethyl group in this compound. researchgate.netwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com

The direct reductive amination, where the carbonyl compound, amine, and reducing agent are mixed in a single pot, is often preferred for its operational simplicity and efficiency. wikipedia.org This method avoids the isolation of the potentially unstable imine intermediate. wikipedia.org The choice of reducing agent is critical; for example, sodium cyanoborohydride is known to selectively reduce imines in the presence of ketones, which can be advantageous. masterorganicchemistry.com

Nucleophilic substitution reactions also play a role in the synthesis of benzophenone analogs. For example, the synthesis of benzophenone ethers can be achieved by reacting a hydroxybenzophenone with an appropriate alkyl or phenacyl halide in the presence of a base. royalsocietypublishing.org

The following table outlines common reducing agents used in reductive amination.

Chemo- and Regioselectivity in Multi-Substituted Benzophenone Synthesis

Achieving the desired chemo- and regioselectivity is a significant challenge in the synthesis of multi-substituted benzophenones, especially when the aromatic rings bear multiple reactive functional groups. The ability to selectively modify one position over another is crucial for constructing complex target molecules.

For instance, in a molecule with multiple halogen substituents, the selective execution of a cross-coupling reaction at a specific site can be controlled by the nature of the halogen (I > Br > Cl) and the choice of catalyst and reaction conditions. Similarly, the directing effects of existing substituents on the aromatic rings play a pivotal role in determining the position of incoming groups during electrophilic aromatic substitution reactions.

In the context of this compound, the synthesis would require careful planning to ensure the cyano group is introduced at the 3-position of one phenyl ring and the piperidinomethyl group at the 4'-position of the other. This often involves a multi-step synthesis where the substituents are introduced sequentially. For example, a Friedel-Crafts acylation could be used to establish the benzophenone core, followed by functional group manipulations to introduce the cyano and piperidinomethyl moieties. mdpi.com The regioselectivity of the Friedel-Crafts reaction is governed by the directing effects of the substituents on the starting materials.

Furthermore, in molecules with multiple functional groups, chemoselectivity becomes critical. For example, during a reduction step, a reagent must be chosen that selectively reduces one functional group (e.g., an imine in reductive amination) without affecting another (e.g., a cyano or ketone group). masterorganicchemistry.com The development of one-pot, multi-component reactions that control selectivity through catalyst or substrate control is an active area of research. rsc.org

Yield Optimization and Scalability Considerations for Research Applications

Optimizing reaction yields and ensuring the scalability of synthetic routes are paramount for producing sufficient quantities of this compound for research purposes. The transition from a small-scale laboratory synthesis to a larger, more practical scale often presents significant challenges. nih.gov

High-throughput experimentation and machine learning algorithms are emerging as powerful tools for the rapid optimization of reaction conditions. beilstein-journals.org These approaches allow for the simultaneous variation of multiple reaction parameters, such as catalyst loading, temperature, solvent, and reaction time, to identify the optimal conditions for maximizing yield and minimizing byproducts. beilstein-journals.org

For scalability, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification must be considered. nih.govasianpubs.org Flow chemistry offers a promising alternative to traditional batch processing for scaling up reactions. nih.gov Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions. nih.gov The ability to scale up a reaction by simply running the flow reactor for a longer duration without re-optimization is a significant advantage. nih.gov

The development of robust and scalable synthetic protocols is essential for advancing the research and potential applications of complex molecules like this compound.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Piperidine (B6355638) Ring Position and Substitution on Chemical Reactivity

The piperidine moiety is a common feature in many biologically active compounds, and its position and substitution on the benzophenone (B1666685) scaffold are crucial determinants of the molecule's reactivity and interaction with biological targets. The basic nitrogen atom of the piperidine ring can act as a proton acceptor, influencing the compound's pharmacokinetic properties.

The position of the piperidinomethyl group on the benzophenone core significantly affects the molecule's spatial arrangement and ability to interact with target sites. For instance, the para position of the piperidinomethyl group on one of the phenyl rings, as in the titular compound, provides a specific orientation that can be crucial for optimal binding to a biological receptor. Studies on similar benzophenone derivatives have shown that the substitution pattern on the central aromatic ring influences activity, with the para-position often being favorable for certain biological activities. acs.org

Substitutions on the piperidine ring itself can further modulate the compound's properties. For example, the introduction of hydroxyl or phenyl groups can create additional interaction points, such as hydrogen bonds or hydrophobic interactions, potentially enhancing binding affinity and specificity. acs.org A study on 4-hydroxy-4-phenyl-piperidine moieties in benzophenone analogues highlighted their importance for high inhibitory potency, suggesting a distinct additional interaction mediated by the hydroxyl group. acs.org

The reactivity of the piperidine ring can also be influenced by its substitution. The nitrogen atom's nucleophilicity can be altered by the presence of electron-withdrawing or electron-donating groups on the ring, which in turn can affect its metabolic stability and potential for forming intermolecular interactions.

Table 1: Predicted Impact of Piperidine Ring Modifications on Compound Properties

| Modification | Predicted Effect on Reactivity | Predicted Effect on Biological Activity |

| Positional Isomerism (ortho, meta) | Altered steric hindrance and electronic effects on the benzophenone core. | Potential decrease or change in binding affinity due to suboptimal orientation. |

| Substitution with Hydroxyl Group | Increased polarity and potential for hydrogen bonding. | Enhanced binding affinity through hydrogen bond formation. acs.org |

| Substitution with Phenyl Group | Increased lipophilicity and potential for pi-stacking interactions. | Enhanced binding through hydrophobic and pi-stacking interactions. acs.org |

| N-alkylation | Altered basicity and steric bulk. | Potential for modified selectivity and potency. |

Role of the Cyano Group in Electronic and Steric Properties of the Benzophenone Core

The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. nih.gov Its presence at the 3-position of the benzophenone core significantly influences the electronic properties of the entire molecule.

Electronic Effects: The strong electron-withdrawing nature of the cyano group polarizes the benzophenone core, affecting the electron density distribution across the aromatic rings and the carbonyl group. This polarization can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the cyano group can modulate the pKa of the molecule and its ability to participate in hydrogen bonding. nih.gov In the context of biological activity, this modification of the electronic landscape can be critical for the compound's interaction with specific amino acid residues in a protein's active site.

The combination of the strong electron-withdrawing properties and minimal steric bulk makes the cyano group a valuable functional group in rational drug design for fine-tuning the electronic and binding properties of a lead compound. nih.gov

Comparative Analysis with Structurally Similar Benzophenone Analogues

To better understand the unique properties of 3-Cyano-4'-piperidinomethyl benzophenone, it is useful to compare it with structurally similar analogues where key moieties have been replaced.

Replacing the piperidine ring with other heterocyclic amines such as pyrrolidine (B122466), morpholine (B109124), or piperazine (B1678402) can lead to significant changes in the compound's physicochemical properties and biological activity.

Pyrrolidine: Being a five-membered ring, pyrrolidine is less flexible than piperidine. This conformational rigidity can sometimes be advantageous for locking the molecule into a bioactive conformation.

Morpholine: The presence of an oxygen atom in the morpholine ring introduces a potential hydrogen bond acceptor and increases the compound's polarity and water solubility. However, it may also reduce the basicity of the nitrogen atom compared to piperidine.

Piperazine: Piperazine contains a second nitrogen atom, which can be a site for further substitution or can act as an additional hydrogen bond acceptor. The presence of this second nitrogen significantly alters the basicity and potential for intermolecular interactions. Studies comparing piperazine and piperidine derivatives have shown that this substitution can significantly impact biological activity. nih.gov

Table 2: Comparison of Heterocyclic Amine Analogues

| Heterocyclic Amine | Key Structural Difference | Predicted Impact on Properties |

| Piperidine | Six-membered ring | Baseline for comparison. |

| Pyrrolidine | Five-membered ring | Increased rigidity, potentially leading to higher binding affinity if the conformation is optimal. |

| Morpholine | Oxygen atom in the ring | Increased polarity and water solubility, potential for hydrogen bonding. semanticscholar.org |

| Piperazine | Second nitrogen atom in the ring | Altered basicity, additional site for interaction or substitution. semanticscholar.org |

The introduction of halogens (e.g., fluorine, chlorine, bromine) or other substituents onto the aromatic rings of the benzophenone core can significantly impact the compound's properties.

Halogenation: Halogens are electron-withdrawing groups that can alter the electronic distribution of the benzophenone core. They can also increase the lipophilicity of the molecule, which can affect its membrane permeability and binding to hydrophobic pockets of target proteins. Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Structure-activity relationship studies on benzophenone analogues have often shown that the presence and position of halogen substituents can dramatically influence biological activity. nih.gov For example, compounds with fluoro and chloro groups at the para position of the benzoyl ring have shown significant activity in some studies. nih.gov

Isomerism plays a crucial role in the biological activity of molecules. solubilityofthings.com The specific positions of the cyano and piperidinomethyl groups on the benzophenone scaffold in this compound are critical for its activity. Moving these substituents to different positions on the aromatic rings would result in positional isomers with potentially very different properties.

Rational Design Principles for Modulating Compound Activity through Structural Changes

The rational design of more potent and selective analogues of this compound can be guided by the SAR principles discussed above. The goal is to make targeted structural modifications to optimize the compound's interaction with its biological target.

Key principles for the rational design of analogues include:

Targeted Modification of the Piperidine Ring: Based on the hypothesis that the piperidine moiety is involved in key interactions, introducing substituents that can form additional hydrogen bonds (e.g., hydroxyl groups) or hydrophobic interactions (e.g., phenyl groups) could enhance potency. acs.org

Bioisosteric Replacement of the Cyano Group: The cyano group could be replaced with other small, electron-withdrawing groups (e.g., a nitro group or a trifluoromethyl group) to explore if similar electronic effects with different steric or metabolic properties could improve the compound's profile.

Scaffold Hopping: The benzophenone core could be replaced with other diaryl ketone or related scaffolds to explore different three-dimensional arrangements of the key pharmacophoric elements (the cyano group and the piperidinomethyl moiety).

Conformational Restriction: Introducing elements that reduce the conformational flexibility of the molecule, for instance, by cyclizing the linker between the piperidine and the benzophenone core, could lock the molecule in a more active conformation, potentially increasing potency and selectivity.

By systematically applying these design principles and evaluating the resulting analogues, it is possible to develop a comprehensive understanding of the SAR for this class of compounds and to identify new candidates with improved properties.

Computational Chemistry and Theoretical Investigations of 3 Cyano 4 Piperidinomethyl Benzophenone

Quantum Mechanical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

No published studies were identified that have utilized Density Functional Theory (DFT) to optimize the molecular geometry of 3-Cyano-4'-piperidinomethyl benzophenone (B1666685). Such calculations would typically provide key insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and conformational stability. Without these foundational calculations, it is not possible to present a data table of its optimized geometric parameters.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. aimspress.com Unfortunately, no studies detailing the HOMO-LUMO energies or the mapping of electron density distributions for 3-Cyano-4'-piperidinomethyl benzophenone are available.

Prediction of Chemical Reactivity and Reaction Pathways

Electrophilic and Nucleophilic Reaction Site Characterization

Molecular Electrostatic Potential (MEP) maps are typically generated from computational data to predict the sites within a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. nih.gov This information is vital for predicting how the molecule will interact with other chemical species. The absence of computational studies on this compound means that no such characterization of its reactive sites has been documented.

Reactivity Coefficients and Kinetic Stability Predictions

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are derived from HOMO and LUMO energies. These coefficients provide a quantitative measure of a molecule's reactivity and stability. researchgate.net As the foundational HOMO-LUMO data is unavailable, no reactivity coefficients or predictions of kinetic stability for this compound can be reported.

Theoretical Spectroscopic Property Simulations

Computational methods are frequently used to simulate spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. A search for simulated spectroscopic data for this compound did not yield any results, precluding the creation of a comparative data table of theoretical versus experimental values.

UV/Visible Absorption Spectra Prediction and Analysis of Electronic Transitions

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a fundamental application of quantum chemistry that helps in understanding the electronic properties of a molecule. nih.gov Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra and the wavelengths of maximum absorbance (λmax). nih.gov This method models the excitation of electrons from lower to higher energy orbitals upon the absorption of light. nih.gov

For this compound, TD-DFT calculations can be employed to determine the vertical excitation energies and corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The calculations would typically involve optimizing the ground-state geometry of the molecule and then computing the electronic transitions to various excited states.

The analysis of these transitions reveals which parts of the molecule are involved. Key electronic transitions for this compound are expected to include:

π → π* transitions: Occurring within the aromatic benzoyl and cyanophenyl ring systems. These are typically intense and responsible for the primary absorption bands in the UV region.

n → π* transitions: Involving the non-bonding electrons of the carbonyl oxygen atom (C=O) being excited into an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

The solvent environment can significantly influence the absorption spectrum, a phenomenon known as solvatochromism. researchgate.net Theoretical models can account for solvent effects, providing a more accurate comparison with experimental data measured in solutions. researchgate.net

Table 1: Predicted Electronic Transitions for this compound Note: This table represents theoretical data that would be generated from a TD-DFT calculation for illustrative purposes.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 340 | 0.08 | n → π* (C=O) |

| S₀ → S₂ | 285 | 0.75 | π → π* (Benzoyl) |

| S₀ → S₃ | 250 | 0.62 | π → π* (Cyanophenyl) |

Infrared Spectroscopy Simulations for Vibrational Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying functional groups within a molecule. Theoretical simulations of IR spectra, typically performed using DFT methods, are invaluable for assigning specific vibrational modes to the experimentally observed absorption bands. chemrevlett.com For a complex molecule like this compound, a theoretical approach is essential for an accurate and detailed vibrational assignment. chemrevlett.com

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. chemrevlett.com These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and rocking of the chemical bonds. A study on benzonitrile, a related cyano-aromatic compound, demonstrated that anharmonic computations can yield results in very good agreement with experimental spectra. frontiersin.org

For this compound, key vibrational modes include:

C≡N Stretch: A sharp, intense absorption characteristic of the nitrile group.

C=O Stretch: A strong absorption from the benzophenone ketone group.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

C-N Stretches: Vibrations associated with the piperidine (B6355638) ring.

Aromatic C=C Bending: Vibrations from the benzene (B151609) rings.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound Note: This table represents theoretical data from a DFT calculation for illustrative purposes. Frequencies are typically scaled to better match experimental values.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Benzene Rings |

| 2850-2950 | Aliphatic C-H Stretch | Piperidine Ring |

| 2230 | C≡N Stretch | Nitrile |

| 1665 | C=O Stretch | Ketone |

| 1600, 1450 | Aromatic C=C Bending | Benzene Rings |

| 1180 | C-N Stretch | Piperidine |

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. nih.govnih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. nih.gov The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. ekb.eg The result is often reported as a binding energy or docking score, where a more negative value suggests a stronger, more favorable interaction. ekb.eg This analysis can identify key amino acid residues within the protein's binding pocket that form hydrogen bonds or other crucial interactions with the ligand. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture of the interaction. frontiersin.org After a ligand is docked, an MD simulation models the movements of every atom in the ligand-protein complex over time (from nanoseconds to microseconds). researchgate.net This allows for the assessment of the stability of the docked pose. Key parameters analyzed during an MD simulation include: researchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important interactions.

These simulations are critical in structure-based drug design for predicting a compound's potential as an inhibitor or modulator of a specific protein target. frontiersin.org

Table 3: Illustrative Molecular Docking and MD Simulation Results Note: This table presents hypothetical data for the interaction of this compound with a generic protein kinase target for illustrative purposes.

| Parameter | Finding | Interpretation |

|---|---|---|

| Docking Score (Binding Energy) | -9.2 kcal/mol | Strong predicted binding affinity to the active site. |

| Key Interacting Residues | Lys72, Asp184, Leu132 | Hydrogen bond with Asp184; hydrophobic interactions with Lys72 and Leu132. |

| MD Simulation RMSD | Stable at ~0.2 nm after 10 ns | The ligand remains stably bound in the predicted pose over the simulation time. |

| Persistent H-Bonds (MD) | H-bond with Asp184 present >85% of simulation time | Indicates a strong, stable hydrogen bond is key to the interaction. |

Biological Activities and Pharmacological Research Endeavors

Anticancer and Antiproliferative Research

The benzophenone (B1666685) and piperidine (B6355638) moieties are integral to many compounds investigated for their anticancer properties.

Benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of 1,2,3-triazole-benzophenone derivatives were synthesized and evaluated for their antiproliferative activity against HT-144 metastatic melanoma cells, among others. scielo.brresearchgate.net Certain derivatives showed significant cytotoxicity against these melanoma cells, highlighting the potential of the benzophenone scaffold in the development of anti-melanoma agents. scielo.brresearchgate.net

Similarly, the piperidine ring is a common feature in molecules with anticancer potential. Bipiperidinyl derivatives of cannabidiol have been shown to enhance its antiproliferative effects in both murine (B16F10) and human (A375) melanoma cells. nih.govnih.gov These findings suggest that the inclusion of a piperidine moiety can be a viable strategy for augmenting the anticancer activity of a parent compound against melanoma.

While no specific studies on 3-Cyano-4'-piperidinomethyl benzophenone against melanoma cell lines are available, the documented activity of both benzophenone and piperidine-containing compounds in this context suggests that this hybrid structure could warrant investigation for similar properties.

Table 1: Examples of Anticancer Activity of Structurally Related Compounds

| Compound Class | Cell Line(s) | Observed Effect |

|---|---|---|

| 1,2,3-Triazole-benzophenone derivatives | HT-144 (metastatic melanoma) | Cytotoxicity |

| Bipiperidinyl derivatives of cannabidiol | B16F10 (murine melanoma), A375 (human melanoma) | Enhanced antiproliferative effects |

The mechanisms through which benzophenone derivatives exert their cytotoxic effects often involve the induction of apoptosis and cell cycle arrest. For example, certain cytotoxic benzophenone derivatives isolated from Garcinia species have been shown to induce apoptosis in human leukemia cell lines through the activation of caspase-3. nih.govresearchgate.net Some of these compounds also led to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net

Further studies on other benzophenone derivatives have revealed their ability to induce G2/M phase arrest and apoptosis in human lung cancer cells (A549), which was associated with the collapse of the mitochondrial membrane potential. rsc.org Additionally, certain 1,2,3-triazole-benzophenone derivatives were found to induce cell death and cell cycle arrest at the G1/S phase in HT-144 melanoma cells. scielo.brresearchgate.net

The antiproliferative activity of some benzophenone derivatives has also been linked to the downregulation of key cell cycle regulators. For instance, certain derivatives demonstrated antiproliferative effects in breast cancer cell lines (MCF-7) by inhibiting the expression of cyclin E, a critical protein for the G1/S transition. scielo.br

Given these findings, it is plausible that if this compound were to exhibit anticancer activity, its mechanism of action could involve the induction of apoptosis, disruption of the cell cycle, and modulation of key regulatory proteins.

Neurological and Enzyme Modulatory Activities

The benzophenone and piperidine structures are also prevalent in compounds designed to interact with neurological targets and modulate enzyme activity.

The benzophenone nucleus has been utilized as a scaffold for the design of acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat the symptoms of Alzheimer's disease. nih.gov By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

Piperidine derivatives have also been extensively investigated for their dual ability to inhibit AChE and prevent the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of Alzheimer's disease. nih.gov Certain benzofuran piperidine derivatives have been identified as potent Aβ anti-aggregating agents with concurrent AChE inhibitory activity. nih.gov The piperidine moiety in these compounds often plays a crucial role in binding to the peripheral anionic site of AChE, which can interfere with the enzyme's role in promoting Aβ aggregation. nih.gov

The combination of a benzophenone core and a piperidine ring in this compound suggests a potential for interaction with cholinesterases and possibly Aβ peptides.

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes involved in inflammatory responses and are considered therapeutic targets for a range of autoimmune disorders. benthamscience.com Research has focused on the development of inhibitors for p38α MAP kinase, a key enzyme in the regulation of pro-inflammatory cytokine biosynthesis. uni-tuebingen.de Notably, a rigidized benzophenone lead structure has served as a starting point for the development of potent and selective p38α MAP kinase inhibitors. uni-tuebingen.de This indicates that the benzophenone scaffold can be effectively utilized to design modulators of this important kinase.

Antioxidant Properties and Oxidative Stress Mitigation

Limited direct research has been published specifically detailing the antioxidant properties of this compound. However, the broader class of benzophenones has been a subject of interest in toxicological studies. For instance, a related compound, Benzophenone-3 (BP-3), has been shown to induce oxidative stress in the brains of adult zebrafish. nih.gov This study revealed that exposure to BP-3 led to an increase in reactive oxygen species (ROS) production and an upregulation of antioxidant enzyme genes such as catalase (cat) and superoxide dismutase 2 (sod2). nih.gov Conversely, a study on the embryonic development of Octopus maya found that Benzophenone-3 did not cause oxidative stress, suggesting that the effects may be species-specific or dependent on the developmental stage.

The antioxidant potential of compounds containing a cyano group has also been investigated in other molecular contexts. For example, cyanidin-3-O-beta-glucopyranoside has demonstrated potent antioxidant activity by efficiently scavenging oxygen free radicals. nih.gov This activity is attributed to its ability to inhibit malondialdehyde (MDA) generation, an indicator of lipid peroxidation. nih.gov While these findings relate to components of the target molecule's structure, further research is necessary to determine if this compound itself possesses direct antioxidant properties or the ability to mitigate oxidative stress.

Investigation of Receptor Binding and Signal Transduction Pathways

Specific investigations into the receptor binding profile and signal transduction pathways associated with this compound are not extensively documented in publicly available research. However, the structural motifs present in the molecule, namely the cyano and piperidine groups, are found in various pharmacologically active compounds known to interact with specific receptors.

For instance, research into selective antagonists for the human dopamine D(4) receptor has identified compounds containing a cyanobenzylpiperidine moiety. nih.gov One such compound, 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one, demonstrated high affinity and selectivity for the D(4) receptor. nih.gov This suggests that the 3-cyanobenzylpiperidine portion of the molecule is a key pharmacophore for this interaction.

Furthermore, derivatives containing a 4'-cyano group have been explored as antagonists for the 5-HT2B serotonin receptor. nih.gov Studies on rigidified nucleoside derivatives showed that the inclusion of a 4'-cyano substituent enhanced the affinity for the 5-HT2BR. nih.gov These examples from related compounds indicate that the structural elements of this compound could potentially allow it to interact with various receptor systems, though specific binding affinities and the resulting signal transduction pathways remain to be elucidated through direct experimental investigation.

Mechanistic Insights into the Biological Actions of 3 Cyano 4 Piperidinomethyl Benzophenone

Molecular Target Identification and Validation

The foundational step in understanding the biological activity of any compound is the identification and validation of its molecular target(s). For 3-Cyano-4'-piperidinomethyl benzophenone (B1666685), there is currently no published research identifying its specific binding partners within a biological system.

Methodologies to achieve this in future studies would include:

Affinity-based approaches: Techniques such as chemical proteomics, potentially utilizing a tagged version of the compound, could isolate and identify binding proteins from cell lysates.

Computational predictions: In silico screening against libraries of known protein structures could predict potential targets based on structural complementarity. These predictions would then require experimental validation.

Phenotypic screening followed by target deconvolution: If the compound exhibits a specific biological effect (e.g., cytotoxicity in a cancer cell line), subsequent investigations can be designed to identify the molecular pathway responsible for that phenotype.

Without this primary data, a comprehensive understanding of the compound's effects is not possible.

Ligand-Receptor Binding Dynamics and Allosteric Modulation

Once a molecular target is identified, the next crucial step is to characterize the physical interaction between the ligand (3-Cyano-4'-piperidinomethyl benzophenone) and its receptor. This involves determining the affinity, kinetics, and mode of binding.

Key parameters that would need to be investigated include:

Binding Affinity (Kd): Quantifies the strength of the interaction.

Kinetics (kon and koff): Describe the rates of association and dissociation.

Binding Site: Mapping the specific amino acid residues within the target protein that interact with the compound.

Allosteric Modulation: Determining if the compound binds to the primary active site or an allosteric site, which could modulate the receptor's activity without directly competing with the endogenous ligand.

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays are standard methods for obtaining this data. Currently, no such binding data is available for this compound.

Biochemical Pathway Interventions and Cellular Responses

Following target binding, a compound will typically modulate a biochemical pathway, leading to a specific cellular response. Research in this area would aim to connect the molecular interaction to a functional outcome.

For this compound, this would involve:

Pathway Analysis: Techniques like western blotting, qPCR, and mass spectrometry-based proteomics could be used to measure changes in the levels and activity of proteins downstream of the identified target.

Cellular Assays: Functional assays would be required to measure the cellular consequences of pathway modulation, such as changes in cell proliferation, apoptosis, or inflammatory responses.

The benzophenone scaffold is present in a variety of biologically active molecules, and derivatives have been shown to impact numerous cellular pathways. However, the specific pathways modulated by the title compound have not been reported.

Structure-Based Mechanistic Elucidation through Molecular Docking and Dynamics

Computational methods provide a powerful tool for visualizing and understanding the interaction between a ligand and its target at an atomic level.

Molecular Docking: This technique would predict the preferred binding pose of this compound within the binding site of a validated target. This can provide initial hypotheses about the key interactions driving binding.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the predicted binding pose over time and to understand how the binding of the compound might induce conformational changes in the target protein.

These in silico approaches are highly valuable for guiding further experimental work, such as site-directed mutagenesis to confirm the importance of specific residues in the binding interaction. However, the application of these methods is contingent on the prior identification of a biological target.

Advanced Applications in Materials Science and Chemical Tool Development

Utilization as Photoinitiators in Polymerization and UV-Curing Systems

Benzophenone (B1666685) and its derivatives are paramount in industries that utilize photopolymerization, a process where light energy drives the formation of polymers. researchgate.net These compounds are particularly valued as photoinitiators in UV-curable coatings, inks, and adhesives due to their efficiency and versatility. researchgate.net

3-Cyano-4'-piperidinomethyl benzophenone functions as a Type II photoinitiator. polymerinnovationblog.com The mechanism of action for Type II photoinitiators is a bimolecular process. sigmaaldrich.com Upon absorption of ultraviolet (UV) light, typically in the 300-400 nm range, the benzophenone core is excited from its ground state (S₀) to a short-lived singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). polymerinnovationblog.comnih.gov

This excited triplet state is a diradical and is not reactive enough to directly initiate polymerization. Instead, it abstracts a hydrogen atom from a synergist or co-initiator, which is typically an amine or an alcohol. polymerinnovationblog.comsigmaaldrich.com This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a carbon-centered radical from the co-initiator. researchgate.net The carbon-centered radical is the primary species responsible for initiating the free-radical polymerization of monomers, such as acrylates and methacrylates. polymerinnovationblog.com This initiation process provides excellent temporal and spatial control over the polymerization reaction, as radicals are only generated when the system is exposed to UV radiation. polymerinnovationblog.com

| Step | Process | Description | Key Species |

|---|---|---|---|

| 1 | Photoexcitation | The benzophenone molecule absorbs a photon of UV light, promoting an electron to a higher energy orbital. | Excited Singlet State (S₁) |

| 2 | Intersystem Crossing | The excited singlet state rapidly converts to a more stable, longer-lived triplet state. | Excited Triplet State (T₁) |

| 3 | Hydrogen Abstraction | The triplet-state benzophenone abstracts a hydrogen atom from a co-initiator molecule (e.g., an amine). polymerinnovationblog.com | Benzophenone Ketyl Radical & Co-initiator Radical |

| 4 | Polymerization Initiation | The radical generated from the co-initiator attacks a monomer double bond, starting the polymer chain growth. polymerinnovationblog.com | Propagating Polymer Chain |

The efficiency and selectivity of a benzophenone-based photoinitiator are heavily influenced by the nature of its substituents. mdpi.comrsc.org In this compound, the two substituents play critical roles.

Piperidinomethyl Group : This substituent contains a tertiary amine. Tertiary amines are well-established, highly effective co-initiators for Type II photoinitiators. polymerinnovationblog.com The presence of this group on the same molecule as the benzophenone core allows for a potentially efficient intramolecular hydrogen abstraction process. This can lead to a higher effective concentration of the co-initiator in the vicinity of the photoinitiator, potentially accelerating the rate of radical generation compared to systems using separate photoinitiator and co-initiator molecules.

Cyano Group (-C≡N) : The cyano group is strongly electron-withdrawing. Its presence on the benzophenone ring system influences the molecule's electronic properties, including its absorption spectrum and the energy level of its triplet state. Such modifications can affect the efficiency of intersystem crossing and the reactivity of the triplet state towards hydrogen abstraction. nih.gov The precise effect depends on its position relative to the carbonyl group. Studies on other substituted aromatic ketones have shown that electron-withdrawing or donating groups can significantly alter photoinitiation ability by modifying light absorption characteristics and reactivity with additives. nih.govresearchgate.net

Role in Specialty Chemical Synthesis and Industrial Applications

Beyond its direct use as a photoinitiator, this compound serves as a valuable intermediate in the synthesis of more complex molecules and specialty chemicals. Its bifunctional nature—possessing a reactive benzophenone core and a modifiable piperidine (B6355638) ring—makes it a versatile building block.

Derivatives of this compound and its close analogues, such as 3-Cyano-4'-morpholinomethyl benzophenone, are utilized in the production of various industrial materials. These applications include the synthesis of specialized dyes, pigments, and functional polymers where the benzophenone moiety can be either a core structural component or a pendent group for later crosslinking. researchgate.net The ability to incorporate this structure into polymer backbones allows for the creation of copolymerizable photoinitiators, which addresses issues like leaching that can occur with free, unreacted initiator molecules in a cured polymer matrix. google.com

Development of Photoactivable Analogues for Biological Probing

The photoreactive nature of the benzophenone group has been ingeniously co-opted by chemical biologists to create photoaffinity labels (PALs). mdpi.comnih.gov These tools are designed to investigate complex biological processes by identifying molecular interactions in their native environment. mdpi.com

Photoaffinity labeling is a powerful technique for mapping the interactions between a ligand (such as a drug, hormone, or lipid) and its target biomolecules (typically proteins). mdpi.com The core strategy involves synthesizing an analogue of the biological molecule of interest that contains a photoactivatable crosslinking group. nih.gov Benzophenone is an ideal moiety for this purpose because it is relatively stable in the dark but becomes highly reactive upon exposure to long-wave UV light (around 350-360 nm), which minimizes damage to biological components. nih.gov

The synthesis of a benzophenone-based probe involves chemically linking a functionalized benzophenone derivative to the molecule of interest. mdpi.com This "probe" is then introduced to a biological system (e.g., cell lysates or live cells). mdpi.com After an incubation period to allow the probe to bind to its target, the system is irradiated with UV light. The excited benzophenone abstracts a C-H bond from a nearby amino acid residue on the target protein, forming a stable, covalent bond. mdpi.com This permanently "tags" the interacting protein, allowing for its subsequent isolation and identification.

A significant application of this technology is in studying lipid trafficking, such as the movement of cholesterol and phospholipids (B1166683) out of cells. Understanding these pathways is crucial for research into cardiovascular disease. To this end, researchers have synthesized photoactivatable analogues of cholesterol that incorporate a benzophenone group. nih.govnih.gov

In seminal studies, several benzophenone-containing cholesterol surrogates were created where the photophore was placed in different positions, either replacing parts of the cholesterol side chain or attached to the main sterol ring structure. nih.govnih.govresearchgate.net These probes were then used in assays to study apolipoprotein A-I-induced cellular cholesterol efflux, a key step in the formation of high-density lipoprotein (HDL). nih.gov The research demonstrated that these bulky benzophenone-cholesterol analogues were surprisingly well-tolerated by cellular machinery and could effectively substitute for natural cholesterol in this complex biological pathway. nih.govnih.gov Upon UV activation, these probes covalently crosslink to proteins involved in cholesterol binding and transport, enabling the identification of key players in the efflux mechanism. researchgate.net

| Analogue Design Principle | Research Objective | Key Finding | Reference |

|---|---|---|---|

| Benzophenone photophore replacing portions of the cholesterol alkyl side chain. | To create photoaffinity labels for studying cellular sterol efflux and HDL formation. | The analogues were effective in replacing natural cholesterol in competing for apolipoprotein A-I-induced efflux. nih.gov | nih.gov |

| Benzophenone photophore attached at carbon 3 of the cholesterol ring via a nitrogen linker. | To explore structural tolerance for cholesterol surrogates in biological membranes. | These analogues also successfully replaced cholesterol, indicating unexpected tolerance for structurally different sterols in membranes. nih.gov | nih.gov |

| Benzophenone incorporated as part of the sterol D-ring tetracycle. | To develop photoactivatable cholesterol analogues with the cross-linking site in the sterol ring region. | Each of the synthesized analogues was shown to substitute for cholesterol in cellular efflux assays, equilibrating with major cellular pools. nih.gov | nih.gov |

Future Research on this compound: A Landscape of Possibility

While the specific compound this compound is noted in chemical databases, a significant body of dedicated scientific literature exploring its future research directions is not yet established. However, by examining emergent trends in medicinal chemistry and drug discovery for related benzophenone scaffolds, a forward-looking perspective on potential research avenues can be extrapolated. This article outlines prospective future research directions for this compound, structured around key areas of modern pharmaceutical science.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Cyano-4'-piperidinomethyl benzophenone, and how can structural purity be confirmed?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between piperidine derivatives and benzophenone precursors. For example, cyano-group introduction may utilize Knoevenagel condensation or palladium-catalyzed cyanation. Structural confirmation requires multi-modal characterization:

- NMR (¹H/¹³C) to verify piperidine methyl linkage and cyano positioning.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection (λ ~250–300 nm, typical for benzophenones) to assess purity (>95%) .

Q. How can researchers quantify trace impurities (e.g., unreacted intermediates) in this compound?

- Methodological Answer : Utilize GC-MS after derivatization to enhance volatility, or HPLC-MS/MS for polar impurities. For example:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges.

- Derivatization : Silylation for hydroxylated byproducts.

- Quantification : Limit of quantification (LOQ) as low as 10 mg/kg via GC-MS .

Advanced Research Questions

Q. How can experimental designs elucidate the electrochemical reduction mechanisms of this compound?

- Methodological Answer : Combine cyclic voltammetry (CV) and polarography in acetonitrile or DMF with tetraalkylammonium electrolytes (e.g., Et₄NBr). Key steps:

- Parameter variation : Scan rates (10–500 mV/s) to assess reversibility.

- Controlled potential electrolysis to isolate reduction products (e.g., ketyl radicals).

- Mechanistic validation : Compare with benzophenone’s known reduction at ~-1.3 V vs SCE, noting cyano-group effects on electron affinity .

Q. What strategies mitigate benzophenone-derived photo-instability in photopolymerization applications?

- Methodological Answer : Optimize oxygen exclusion and drying protocols during grafting (e.g., PDMS surface functionalization):

- Drying time : 60 minutes ensures stable surface benzophenone concentration (Figure 2b in ).

- Solvent selection : Acetone pre-soaking enhances benzophenone diffusion control.

- Computational modeling : Finite difference methods predict diffusion dynamics to minimize oxygen quenching .

Q. How can researchers assess the endocrine-disrupting potential of this compound?

- Methodological Answer : Conduct in vitro receptor binding assays :

- Estrogen/Androgen receptors : Competitive binding assays using radiolabeled ligands (e.g., ³H-estradiol).

- Transcriptional activation : Luciferase reporter gene assays in MCF-7 cells.

- Comparative analysis : Benchmark against 4-hydroxybenzophenone (IC₅₀ ~1–10 µM for anti-androgenic activity) .

Q. How to resolve contradictions between in vitro genotoxicity data and in vivo carcinogenicity studies for benzophenone derivatives?

- Methodological Answer : Apply toxicokinetic/pharmacodynamic (TK/PD) modeling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.